5-Fluoroquinoline-4-carboxylic acid

Descripción general

Descripción

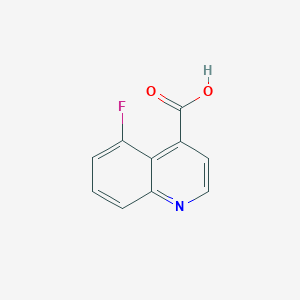

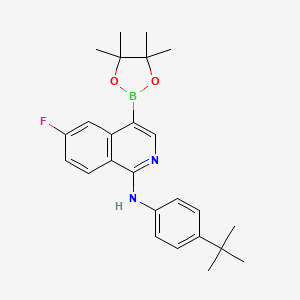

5-Fluoroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6FNO2 and a molecular weight of 191.16 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has been a subject of interest in recent years . Various synthetic approaches to the quinolone system have been reviewed, including structural modifications by incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis

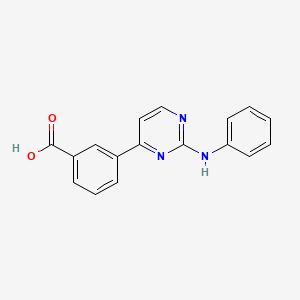

The molecular structure of 5-Fluoroquinoline-4-carboxylic acid is based on the quinoline ring system . The InChI code for this compound is 1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and complex. The reactions often involve the quinoline ring system and can be influenced by various factors such as the presence of substituents .Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

5-Fluoroquinoline-4-carboxylic acid serves as a core template in drug design due to its broad spectrum of bioactivity. Its structural motif is common in many pharmacologically active compounds, making it a valuable pharmacophore in medicinal chemistry research . The compound’s ability to interact with various biological targets can lead to the development of new therapeutic agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-Fluoroquinoline-4-carboxylic acid is utilized for constructing complex molecular architectures. Its versatility allows chemists to introduce various functional groups, enabling the synthesis of a wide range of derivatives with potential industrial applications .

Biological Activity Studies

The quinoline ring system, including derivatives like 5-Fluoroquinoline-4-carboxylic acid, is studied for its biological activities. Researchers investigate its potential as an anti-inflammatory, antiviral, and anticancer agent, among other therapeutic properties .

Material Science

Quinoline derivatives are explored in material science for their electronic properties. 5-Fluoroquinoline-4-carboxylic acid could be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .

Environmental Chemistry

In environmental chemistry, the detection and quantification of quinoline compounds like 5-Fluoroquinoline-4-carboxylic acid are crucial. They serve as markers for pollution and are used in studies related to the degradation of environmental pollutants .

Green Chemistry

The synthesis and application of 5-Fluoroquinoline-4-carboxylic acid are also relevant in the context of green chemistry. Researchers aim to develop sustainable chemical processes that minimize environmental impact while maximizing the compound’s utility .

Photodynamic Therapy

5-Fluoroquinoline-4-carboxylic acid may have applications in photodynamic therapy (PDT). As part of photosensitizers, it can be activated by light to produce reactive oxygen species, which are used to kill cancer cells .

Chemical Biology

In chemical biology, 5-Fluoroquinoline-4-carboxylic acid is used as a tool to probe biological systems. It can help in understanding the interaction between small molecules and biological macromolecules, leading to insights into cellular processes .

Mecanismo De Acción

Target of Action

The primary targets of 5-Fluoroquinoline-4-carboxylic acid, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

5-Fluoroquinoline-4-carboxylic acid inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of 5-Fluoroquinoline-4-carboxylic acid affects the biochemical pathways related to DNA synthesis and intermediary metabolism . By inhibiting DNA gyrase and topoisomerase IV, it disrupts DNA replication and transcription, leading to cell death .

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in body tissues .

Result of Action

The molecular effect of 5-Fluoroquinoline-4-carboxylic acid is the inhibition of DNA synthesis, leading to bacterial cell death . On a cellular level, this results in the disruption of essential cellular processes, including DNA replication and transcription .

Safety and Hazards

Direcciones Futuras

The future directions for research on 5-Fluoroquinoline-4-carboxylic acid and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives, including 5-Fluoroquinoline-4-carboxylic acid, has seen rapid development in recent years .

Propiedades

IUPAC Name |

5-fluoroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZCUKNHUFCCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857273 | |

| Record name | 5-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-4-carboxylic acid | |

CAS RN |

1219834-23-7 | |

| Record name | 5-Fluoro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-hydroxy-1-(phenylmethyl)-, ethyl ester](/img/structure/B1512071.png)

![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1512074.png)

![(3-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1512076.png)

![Ethyl 5-benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1512084.png)

![Potassium 2-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-1,1-dicyanoethan-1-ide](/img/structure/B1512115.png)